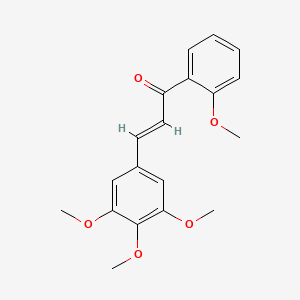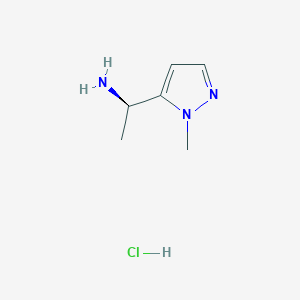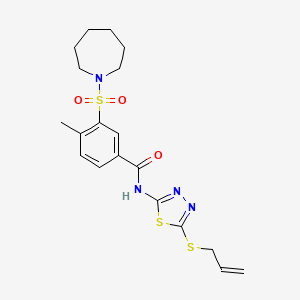![molecular formula C9H8ClNO4S B2480830 2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid CAS No. 2309463-90-7](/img/structure/B2480830.png)
2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinecarboxylic acids and their derivatives, including thiopyrano[4,3-b]pyridine compounds, are recognized for their significant biological activities and applications in medicinal chemistry. These compounds serve as key intermediates in the synthesis of various pharmaceutical agents, showcasing a wide range of antibacterial, antifungal, and antiviral properties.
Synthesis Analysis
The synthesis of thiopyrano[4,3-b]pyridine derivatives often involves multistep reactions, starting from simple pyridine precursors. One method includes the condensation of amino-substituted pyridines with carboxylic acid derivatives under specific conditions to form the core thiopyrano[4,3-b]pyridine structure. For example, reactions involving 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid under controlled conditions can lead to the formation of complex pyridine derivatives (Lichitsky et al., 2010).
Molecular Structure Analysis
The molecular structure of thiopyrano[4,3-b]pyridine derivatives is characterized by the presence of a fused ring system, which includes a thiopyrano ring connected to a pyridine ring. The precise geometry and electronic distribution within these molecules are crucial for their biological activity. X-ray crystallography studies on similar compounds reveal intricate details about their conformation and intermolecular interactions, contributing to our understanding of their chemical behavior and reactivity (Wang & Feng, 2010).
科学的研究の応用
Synthesis and Derivative Formation
The compound is involved in the synthesis of various derivatives. For instance, its structural variants have been used in the preparation of thiopyranopyridine derivatives, which shows the compound's utility in synthesizing diverse chemical entities (Clarke, Goulding, & Scrowston, 1984). Additionally, research into the synthesis of substituted dihydro-5H-pyrano[4,3-b]pyridine-3-carboxamides and -3-carboxylic acids has been explored, demonstrating its role in creating a variety of chemical structures (Dabaeva, Pilosyan, & Noravyan, 1994).
Antioxidant Activity
Research indicates the use of structural analogs of this compound in studying antioxidant activities. For instance, 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives, which are chemically related, have been synthesized and identified as potent antioxidants, suggesting the potential utility of 2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid in antioxidant research (Tumosienė et al., 2019).
Potential in Anticonvulsant and Antiallergic Research
The compound's analogs have been investigated for their anticonvulsant properties, as seen in studies involving pyrazolo[3,4-b]pyrano(thiopyrano)[4,3-d]pyridine derivatives, suggesting its relevance in neurological research (Paronikyan et al., 2004). Additionally, it has potential applications in antiallergic drug development, as indicated by the synthesis of related compounds with observed antiallergic properties (Philipp, Jirkovsky, & Martel, 1980).
作用機序
将来の方向性
特性
IUPAC Name |
2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c10-8-6(9(12)13)3-5-4-16(14,15)2-1-7(5)11-8/h3H,1-2,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSABXKXODNCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=CC(=C(N=C21)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide](/img/structure/B2480747.png)

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2480750.png)
![3-(phenylthio)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one](/img/structure/B2480751.png)
![8-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480752.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2480758.png)
![2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480760.png)


![(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480765.png)
![N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2480766.png)

![N-(3,5-dichlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2480768.png)